molecular formula C9H19NO2 B13619624 Methyl 2-aminooctanoate

Methyl 2-aminooctanoate

Cat. No.: B13619624
M. Wt: 173.25 g/mol
InChI Key: YIXVJEQKTFRTBW-UHFFFAOYSA-N
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Description

Methyl 2-aminooctanoate is an organic compound with the molecular formula C9H19NO2 It is a derivative of octanoic acid, where the carboxyl group is esterified with methanol, and an amino group is attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminooctanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion. Another method involves the direct amination of methyl octanoate using ammonia or an amine source under suitable conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminooctanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-aminooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-aminooctanoate involves its interaction with specific molecular targets. In biological systems, it may act as a precursor for the synthesis of bioactive compounds. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Methyl 2-aminooctanoate can be compared with other similar compounds, such as:

    2-aminooctanoic acid: The parent compound, differing by the presence of a carboxyl group instead of an ester.

    Methyl 2-aminobutanoate: A shorter-chain analog with similar reactivity but different physical properties.

    Methyl 2-aminodecanoate: A longer-chain analog with potentially different biological activities.

The uniqueness of this compound lies in its specific chain length and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 2-aminooctanoate

InChI

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10)9(11)12-2/h8H,3-7,10H2,1-2H3

InChI Key

YIXVJEQKTFRTBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)OC)N

Origin of Product

United States

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